

In-Depth Technical Guide: Discovery and Synthesis of the Antiviral Compound UMM-766

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Compound of Interest

Compound Name: UMM-766

Cat. No.: B8545543

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For Researchers, Scientists, and Drug Development Professionals

Introduction

UMM-766, chemically known as 7-fluoro-7-deaza-2'-C-methyladenosine, is a novel nucleoside analog that has demonstrated potent and broad-spectrum antiviral activity against various members of the Orthopoxvirus genus.^{[1][2][3]} This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **UMM-766**, tailored for professionals in the fields of virology, medicinal chemistry, and drug development. The emergence of zoonotic orthopoxviruses, such as monkeypox virus, and the persistent threat of variola virus (the causative agent of smallpox) as a potential bioweapon, underscore the urgent need for effective and orally bioavailable antiviral therapeutics.^{[1][2]} **UMM-766** represents a promising candidate to address this need.

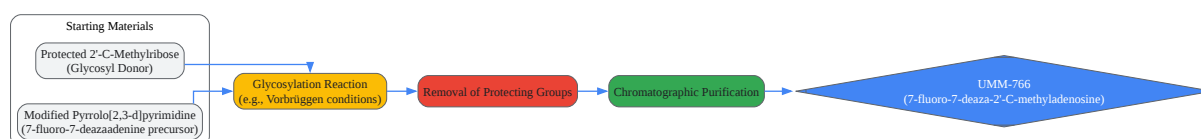
Discovery of UMM-766

UMM-766 was identified through a high-throughput, high-content, image-based phenotypic screen of a proprietary small molecule library from Merck.^{[1][4]} The screening was designed to identify inhibitors of orthopoxviruses, and **UMM-766** emerged as a lead compound due to its potent antiviral activity and favorable selectivity index.^[4]

Synthesis of UMM-766

The synthesis of **UMM-766** (7-fluoro-7-deaza-2'-C-methyladenosine) has been previously described in the scientific literature, notably in the work of Eldrup et al. (2004) which focused on structure-activity relationships of heterobase-modified 2'-C-methyl ribonucleosides as inhibitors of Hepatitis C virus RNA replication. While the specific, step-by-step protocol as it pertains to **UMM-766**'s application against orthopoxviruses is detailed within specialized publications, the general synthetic strategy involves the coupling of a modified pyrrolo[2,3-d]pyrimidine base with a 2'-C-methylribose derivative.

A general workflow for the synthesis of such nucleoside analogs is outlined below.



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Caption: Generalized workflow for the synthesis of **UMM-766**.

Biological Activity and Efficacy

In Vitro Antiviral Activity

UMM-766 has demonstrated potent in vitro activity against a range of orthopoxviruses in various cell lines. The 50% effective concentration (EC₅₀) values are summarized in the table below.

Virus	Cell Line	EC50 (μM)	Reference
Vaccinia Virus (VACV)	MRC-5	< 1	[1]
Vaccinia Virus (VACV)	RAW 264.7	< 1	[1]
Rabbitpox Virus (RPXV)	RAW 264.7	< 1	[1]
Cowpox Virus (CPXV)	RAW 264.7	2.17	[1]
Cowpox Virus (CPXV)	MRC-5	8.09	[1]

In Vivo Efficacy in a Murine Model

The efficacy of **UMM-766** has been evaluated in a lethal and semi-lethal BALB/c mouse model of vaccinia virus infection. Oral administration of **UMM-766** provided significant protection against mortality and reduced disease severity.

Dosing Regimen (Oral)	Survival Rate (Lethal Model)	Survival Rate (Semi-lethal Model)	Reference
1 mg/kg/day for 7 days	10%	Not Reported	[1]
3 mg/kg/day for 7 days	30%	Significant improvement	[1]
10 mg/kg/day for 7 days	100%	100%	[1]

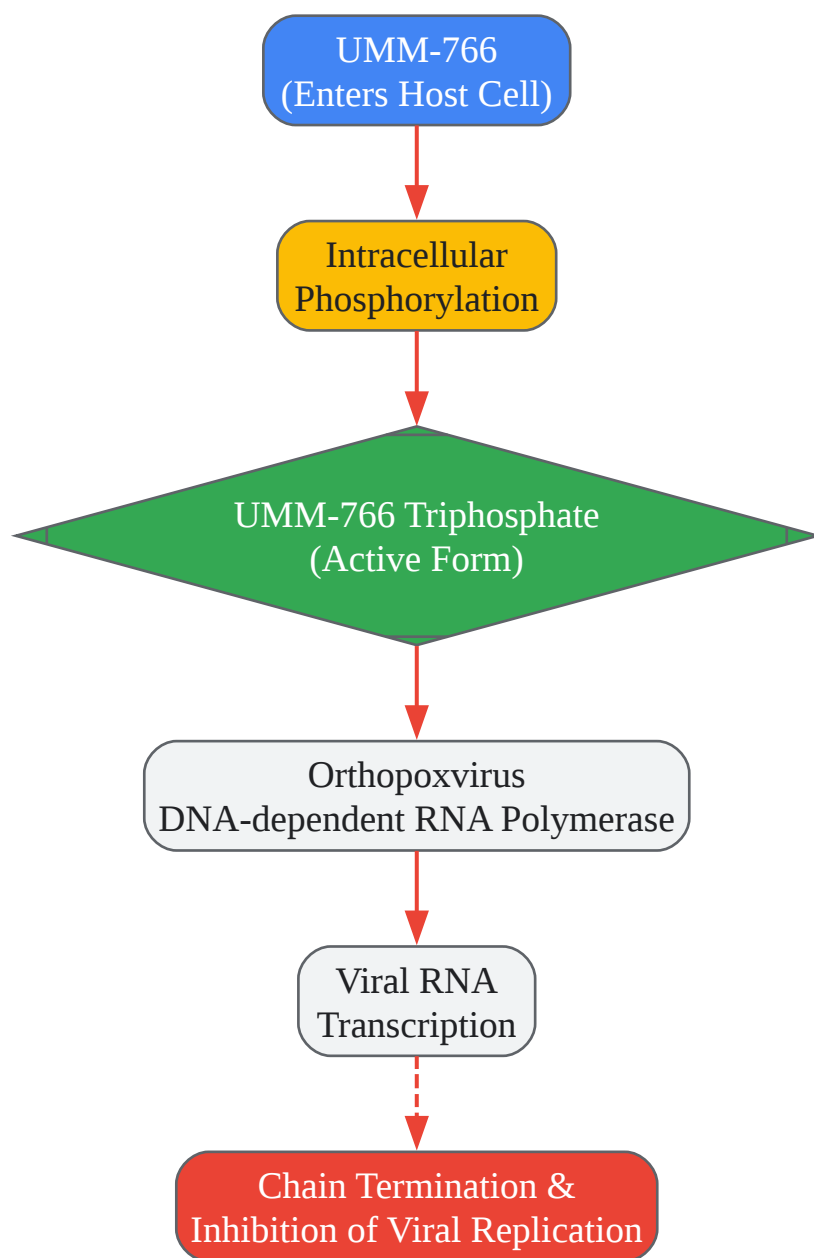
Pharmacokinetic Properties

Pharmacokinetic studies in C57BL/6 mice have demonstrated that **UMM-766** possesses favorable properties for an orally administered therapeutic.

Parameter	Value	Reference
Clearance (Cl)	154.5 mL/min/kg	[1]
Half-life (t1/2)	2.9 hours	[1]
Oral Bioavailability (%F)	48.8%	[1]
Plasma Protein Binding	15.6%	[1]
Solubility (PBS, pH 7.4)	3.3 mg/mL	[1]

Mechanism of Action

UMM-766 is a nucleoside analog, and its proposed mechanism of action is the inhibition of the viral DNA-dependent RNA polymerase (DdRp).[1] As a nucleoside analog, it is likely phosphorylated intracellularly to its triphosphate form, which can then be incorporated into the nascent viral RNA chain, leading to chain termination and inhibition of viral replication. While its inhibitory action on the Hepatitis C virus NS5B RNA polymerase has been described as causing chain termination, the precise interactions with the orthopoxvirus polymerase are a subject for further investigation.



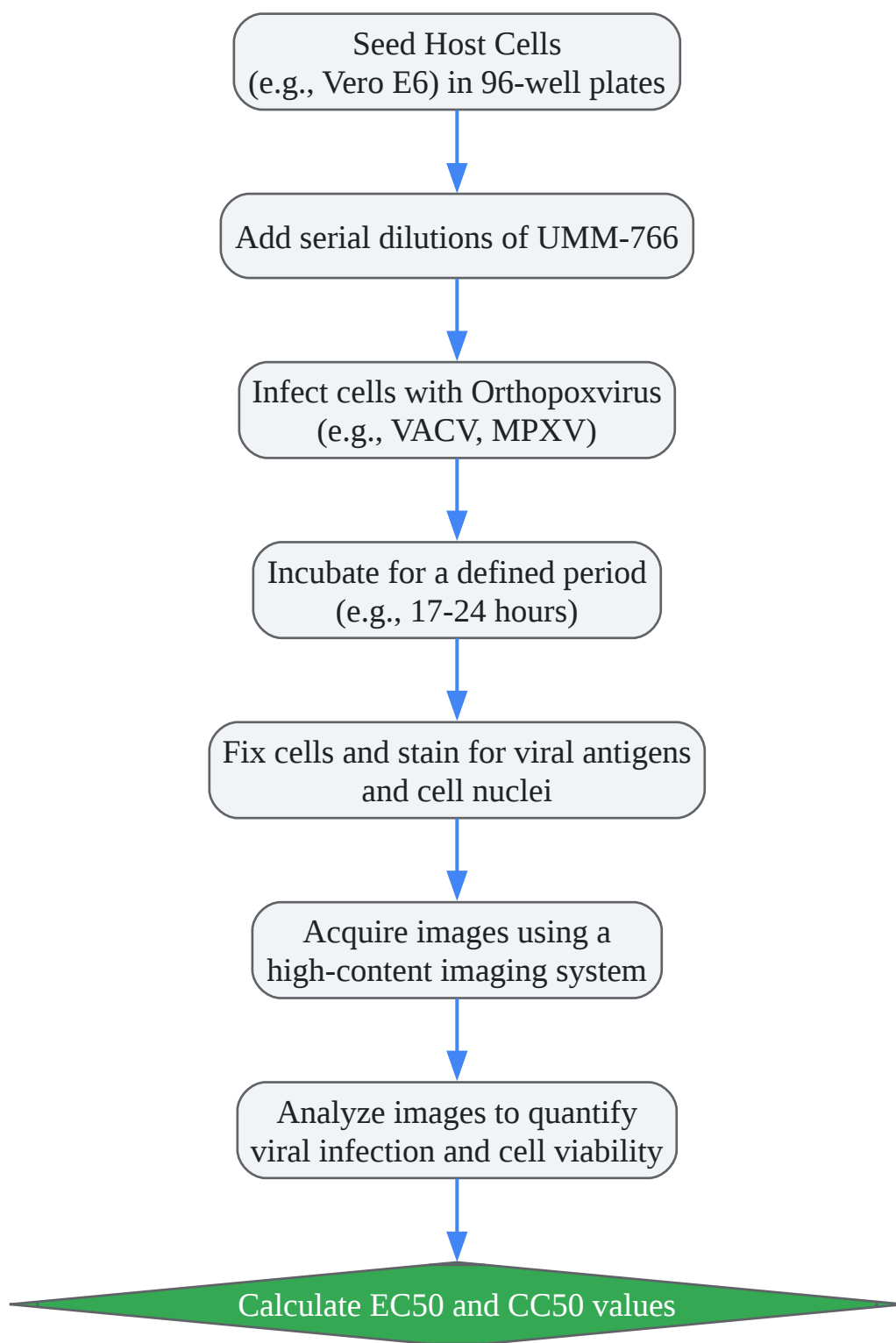
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Caption: Proposed mechanism of action for **UMM-766**.

Experimental Protocols

High-Content Orthopoxvirus Infectivity Assay

This assay is a high-throughput method used for the initial screening and determination of the *in vitro* antiviral activity of compounds like **UMM-766**.



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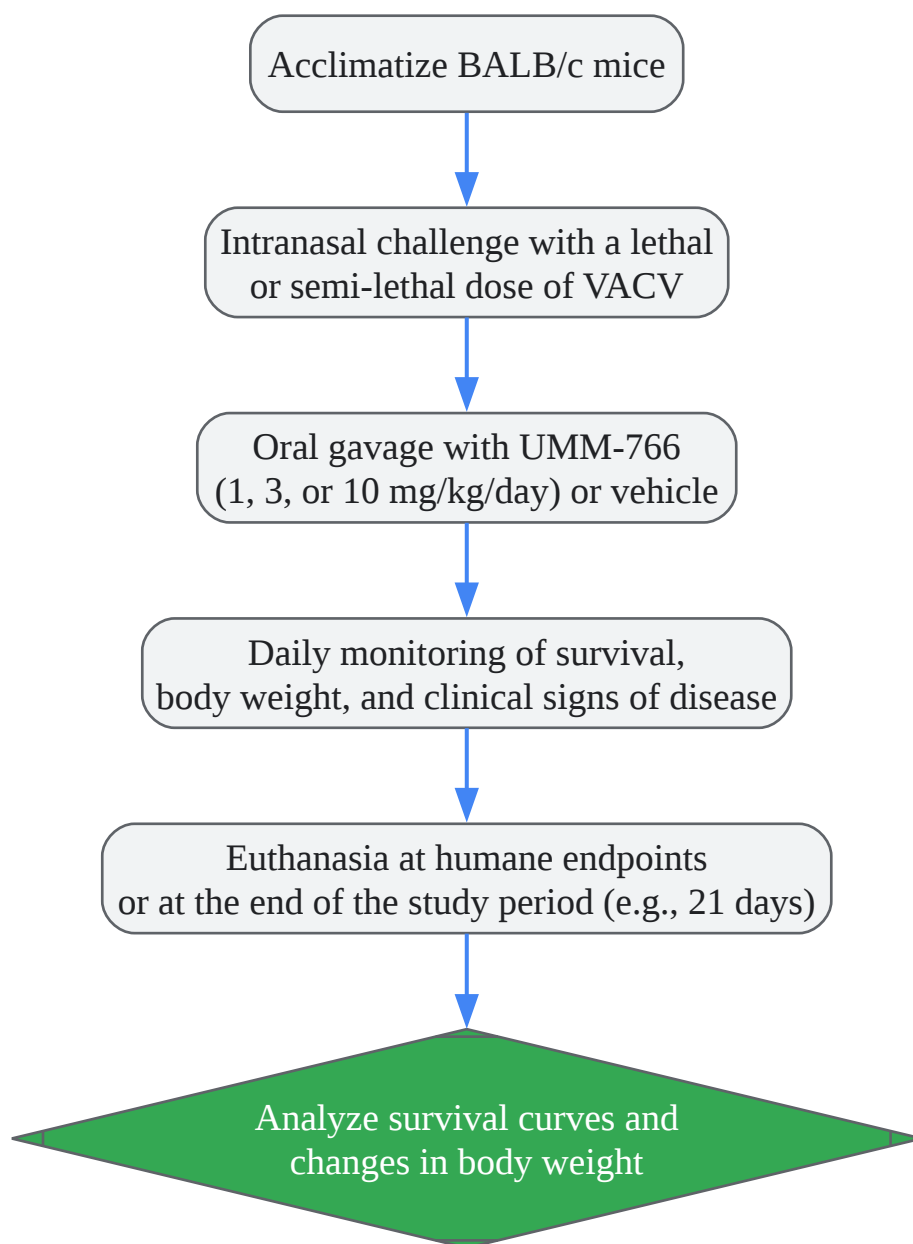
Caption: Workflow for the high-content screening assay.

Detailed Methodology:

- **Cell Culture:** Vero E6 cells are seeded in 96-well plates and cultured overnight to form a monolayer.
- **Compound Preparation:** **UMM-766** is serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in cell culture medium.
- **Infection:** The cell culture medium is replaced with the medium containing the diluted compound, and the cells are then infected with the desired orthopoxvirus at a specific multiplicity of infection (MOI).
- **Incubation:** The plates are incubated at 37°C in a 5% CO₂ atmosphere for a period sufficient for viral replication (typically 17-24 hours).
- **Staining:** After incubation, the cells are fixed, permeabilized, and stained with a primary antibody specific for a viral antigen and a fluorescently labeled secondary antibody. Cell nuclei are counterstained with a DNA dye (e.g., DAPI).
- **Imaging and Analysis:** The plates are imaged using an automated high-content imaging system. Image analysis software is used to count the total number of cells and the number of infected cells in each well.
- **Data Analysis:** The percentage of infected cells is calculated for each compound concentration, and the data is used to generate dose-response curves and calculate the EC₅₀ (the concentration at which 50% of viral infection is inhibited) and CC₅₀ (the concentration at which 50% cytotoxicity is observed) values.

Murine Model of Orthopoxvirus Infection

The in vivo efficacy of **UMM-766** was evaluated in a well-established BALB/c mouse model of vaccinia virus infection.



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Caption: Workflow for the in vivo efficacy study in a murine model.

Detailed Methodology:

- Animals: Female BALB/c mice (e.g., 6-8 weeks old) are used for the study.
- Virus Challenge: Mice are anesthetized and intranasally inoculated with a predetermined lethal or semi-lethal dose of vaccinia virus (e.g., Western Reserve strain).

- **Treatment:** Treatment with **UMM-766** or a vehicle control is initiated post-infection (e.g., 24 hours) and administered orally by gavage once daily for a specified duration (e.g., 7 days).
- **Monitoring:** The animals are monitored daily for survival, body weight changes, and clinical signs of illness (e.g., ruffled fur, hunched posture, reduced activity).
- **Endpoints:** The primary endpoint is survival over a defined period (e.g., 21 days). Secondary endpoints include changes in body weight and clinical scores.
- **Statistical Analysis:** Survival curves are analyzed using the log-rank (Mantel-Cox) test to determine statistical significance between treatment groups.

Conclusion

UMM-766 is a promising orally bioavailable antiviral compound with potent activity against a broad range of orthopoxviruses. Its favorable pharmacokinetic profile and demonstrated in vivo efficacy in a murine model make it a strong candidate for further preclinical and clinical development for the treatment of human orthopoxvirus infections, including monkeypox and smallpox. Further studies are warranted to fully elucidate its mechanism of action against the orthopoxvirus DNA-dependent RNA polymerase and to evaluate its efficacy against other orthopoxvirus species in relevant animal models.

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